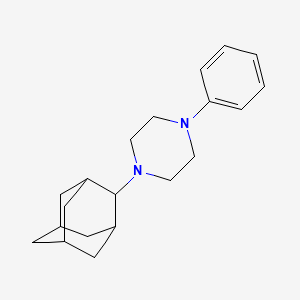![molecular formula C18H25F3N2O B6118178 4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6118178.png)
4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide (TFMPB) is a chemical compound that has been extensively studied for its potential use in the field of scientific research. It is a synthetic compound that belongs to the class of piperidine-based compounds and has been found to exhibit interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide involves its selective binding to the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the brain. Activation of the D3 receptor has been found to be involved in the regulation of mood, motivation, and reward. 4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide has been found to activate the D3 receptor and has been used in studies to investigate the effects of D3 receptor activation on behavior and cognition.
Biochemical and Physiological Effects
4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide has been found to have interesting biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is involved in the regulation of mood, motivation, and reward. 4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide has also been found to increase the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and working memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to selectively activate the D3 receptor and investigate its effects on behavior and cognition. However, one of the limitations of using 4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide is its potential toxicity. Further studies are needed to investigate the long-term effects of 4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide on the brain and body.
Future Directions
There are several future directions for research on 4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide. One direction is to investigate the potential use of 4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide in the treatment of neurological and psychiatric disorders such as depression, addiction, and schizophrenia. Another direction is to investigate the potential use of 4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide as a tool for investigating the role of the dopamine D3 receptor in the brain. Further studies are also needed to investigate the long-term effects of 4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide on the brain and body.
Synthesis Methods
The synthesis of 4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide involves the reaction of 4,4,4-trifluoro-1-butanol with N-methyl-3-piperidone in the presence of sodium hydride. The resulting product is then reacted with 2-phenylethylamine to obtain 4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide. The purity of the compound can be increased through further purification steps such as column chromatography.
Scientific Research Applications
4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide has been found to have potential applications in the field of scientific research. It has been studied for its potential use as a tool for investigating the role of the dopamine D3 receptor in the brain. 4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide has been found to selectively bind to the dopamine D3 receptor and has been used in studies to investigate the effects of D3 receptor activation on behavior and cognition.
properties
IUPAC Name |
4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O/c1-22(17(24)9-11-18(19,20)21)16-8-5-12-23(14-16)13-10-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFCVFYFURKWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6118098.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6118106.png)
![N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B6118114.png)



![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6118132.png)
![N-(2-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6118138.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B6118141.png)
![N-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6118148.png)
![N-(2,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6118153.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B6118167.png)

![6-methoxy-N~4~-methyl-N~4~-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6118184.png)